molecular formula C48H82O18 B8061703 b-D-Glucopyranoside,(3b,12b)-20-(b-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl2-O-b-D-glucopyranosyl-

b-D-Glucopyranoside,(3b,12b)-20-(b-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl2-O-b-D-glucopyranosyl-

Cat. No.: B8061703
M. Wt: 947.2 g/mol
InChI Key: RLDVZILFNVRJTL-HIOAYSDNSA-N
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Description

Structural Characterization of β-D-Glucopyranoside,(3β,12β)-20-(β-D-Glucopyranosyloxy)-12-Hydroxydammar-24-en-3-yl2-O-β-D-Glucopyranosyl-

Molecular Architecture and Stereochemical Configuration

The core structure of this compound is based on a dammarane-type triterpenoid skeleton , characterized by a tetracyclic system with a 17β-side chain. Key structural features include:

  • A 24-ene double bond at the side chain, contributing to hydrophobic interactions.
  • Hydroxyl groups at C-3β, C-12β, and C-20 positions, which serve as attachment points for glycosyl moieties.
  • Two β-D-glucopyranosyl units : one linked via an ether bond at C-20 and another at C-3 via an ester bond.

The stereochemistry is critical for bioactivity. The 3β-OH and 12β-OH configurations ensure optimal hydrogen bonding with biological targets, while the 20-S configuration dictates the spatial orientation of the glucopyranosyl group. NMR studies confirm these assignments, with characteristic signals at δ 4.90–5.10 ppm (olefinic protons) and δ 3.20–4.40 ppm (anomeric protons of glycosyl groups).

Table 1: Molecular Attributes of β-D-Glucopyranoside,(3β,12β)-20-(β-D-Glucopyranosyloxy)-12-Hydroxydammar-24-en-3-yl2-O-β-D-Glucopyranosyl-
Property Value Source
Molecular Formula C₄₇H₈₀O₁₈
Molecular Weight 933.13 g/mol
Glycosidic Linkages C-3β: O-ester; C-20: O-ether
Key Stereocenters C-3β, C-12β, C-20S

Glycosidic Bonding Patterns in Dammarane-Type Triterpenoids

Dammarane glycosides exhibit diverse glycosylation patterns that modulate solubility and receptor affinity. In this compound:

  • The C-3β hydroxyl is esterified with a β-D-glucopyranosyl unit, enhancing polarity and aqueous solubility.
  • The C-20 hydroxyl forms an ether bond with a second β-D-glucopyranosyl group, stabilizing the side-chain conformation.

Comparative analysis of glycosidic linkages reveals:

  • Ester vs. Ether Bonds : Ester linkages (as at C-3β) are more labile under acidic conditions, whereas ether bonds (C-20) resist hydrolysis, affecting metabolic stability.
  • Sugar Positioning : Glycosylation at C-3 and C-20 is common in bioactive dammaranes, as seen in gypenosides from Gynostemma pentaphyllum, which share anti-inflammatory properties.

Comparative Analysis with Related Dammarane Glycosides

This compound belongs to a broader family of dammarane glycosides, differing in sugar units and hydroxylation patterns:

Table 2: Structural Comparison with Analogous Dammarane Glycosides
Compound Glycosylation Sites Bioactivity Source
Gypenoside XVII C-3β: Glc; C-20: Glc Antioxidant, Anti-cancer
Damulin A C-3β: Rha; C-12β: Glc Anti-diabetic
Target Compound C-3β: Glc; C-20: Glc Under investigation

Key distinctions include:

  • Sugar Diversity : Unlike damulin A, which contains rhamnose, this compound uses only glucose units, potentially reducing immunogenicity.
  • Hydroxylation : The C-12β hydroxyl group is rare among dammaranes and may confer unique hydrogen-bonding capabilities.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45-,46+,47+,48?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVZILFNVRJTL-HIOAYSDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Partitioning

The powdered roots of P. pseudoginseng (3.8 kg) undergo sonication with methanol (15 L, 4 h) to yield a crude extract (212 g). Sequential partitioning with n-hexane and ethyl acetate isolates non-polar and semi-polar fractions, leaving a water-soluble residue enriched with polar saponins. The aqueous layer is further purified using Diaion HP-20 resin, eluted with stepwise methanol gradients (25%–100%), to obtain fractions containing target glycosides.

Chromatographic Isolation

High-performance liquid chromatography (HPLC) with a J'sphere H-80 column (82% methanol in water) resolves the saponin mixture, isolating β-D-Glucopyranoside derivatives. Key fractions are analyzed via NMR and HRESIMS to confirm structures. For example, compound 4 from P. pseudoginseng was identified as 3β,12β-dihydroxydammarane-20(22),24-diene 6-O-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside, highlighting the natural occurrence of multi-glycosylated dammaranes.

Chemical Synthesis Approaches

Chemical synthesis of β-D-Glucopyranoside derivatives often involves glycosylation reactions using activated sugar donors. A notable method employs peracetylated sugars as glycosyl donors and Lewis acid catalysts for stereoselective coupling.

Glycosylation with Peracetyl Donors

Peracetyl-β-D-glucopyranose reacts with dammarane aglycones in dichloromethane or 1,2-dichloroethane, catalyzed by boron trifluoride etherate and triethylamine. This method achieves β-anomeric selectivity (yields: 17%–93%) by stabilizing the oxocarbenium intermediate. For instance, 4-methylumbelliferyl-β-D-glucopyranoside was synthesized using this protocol, demonstrating its applicability to complex triterpenoids.

Protective Group Strategies

Temporary protection of hydroxyl groups on the dammarane core is critical for regioselective glycosylation. Acetyl and benzyl groups are commonly used, with deprotection performed via alkaline hydrolysis or catalytic hydrogenation. In the synthesis of (20S,24R)-epoxy-dammarane derivatives, acetylated intermediates are treated with methanolic KOH to unmask hydroxyls prior to glycosylation.

Enzymatic and Chemoenzymatic Methods

Enzymatic glycosylation offers a green alternative to chemical synthesis, leveraging glycosidases or glycosyltransferases for stereocontrolled coupling.

β-Galactosidase-Catalyzed Synthesis

Although β-galactosidase primarily acts on galactose, its promiscuity allows limited activity with glucopyranosyl donors. In a one-pot process, 4,6-dimethoxy triazinyl β-D-glucopyranoside reacts with acrylamide derivatives in phosphate buffer (pH 6.0), followed by radical copolymerization to yield glycopolymers. This method, while optimized for galactose, provides a template for adapting to glucopyranoside synthesis.

Analytical Characterization

Structural elucidation of β-D-Glucopyranoside derivatives relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data for dammarane saponins reveal characteristic signals for the triterpenoid core and glycosidic linkages. For example:

  • C-3 : δ 79.9 ppm (oxymethine)

  • C-12 : δ 74.0 ppm (hydroxyl-bearing carbon)

  • Glucopyranosyl anomeric protons : δ 4.38–5.11 ppm (d, J = 7.8 Hz).

Table 1: Selected 13C NMR Chemical Shifts for β-D-Glucopyranoside Derivatives

Positionδ (ppm)Assignment
C-379.9Oxymethine
C-1274.0Hydroxyl-bearing C
C-20140.2Olefinic carbon
C-24124.9Terminal double bond
1′ (Glc)105.6Anomeric carbon

High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS of the target compound ([M + Na]+ m/z 987.4921) confirms the molecular formula C48H76O18 . Fragmentation patterns further validate the glycosylation sites.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: PCC, DMP, or KMnO4.

    Reducing agents: NaBH4, LiAlH4.

    Substitution reagents: Halogenating agents like SOCl2 or PBr3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds like β-D-glucopyranoside derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain ginsenosides, which include this glucopyranoside structure, can induce apoptosis in cancer cells through the modulation of signaling pathways .
  • Anti-inflammatory Effects : Compounds derived from ginsenosides have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that β-D-glucopyranosides may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, making them candidates for further research in neurodegenerative disease therapies .

Nutritional Applications

  • Dietary Supplements : Due to their bioactive properties, β-D-glucopyranosides are being explored as ingredients in dietary supplements aimed at enhancing overall health and wellness, particularly for their antioxidant capabilities .
  • Functional Foods : The incorporation of these compounds into functional foods could provide health benefits beyond basic nutrition, including improved gut health and enhanced immune response due to their prebiotic effects .

Biochemical Research

  • Glycoscience Studies : The structural complexity of β-D-glucopyranosides makes them valuable in glycoscience research, particularly in studying carbohydrate-protein interactions and the role of glycosylation in biological processes .
  • Natural Product Chemistry : This compound serves as a model for synthesizing other glycosides and studying their biological activities, contributing to the field of natural product chemistry .

Case Study 1: Anticancer Activity

A study published in the Journal of Ethnopharmacology examined the effects of ginsenoside derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Properties

Research highlighted in Phytotherapy Research demonstrated that β-D-glucopyranoside derivatives could reduce inflammation markers in animal models of arthritis, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of the compound would depend on its specific molecular targets and pathways. For example:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: The compound may interact with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features

Compound Core Skeleton Key Substitutions Glycosylation Sites
Ginsenoside Rb1 Dammar-24-en C3β-OH, C12β-OH, C20-O-Glc(1→6)Glc C3 (2-O-Glc), C20
Ginsenoside Rd Dammar-24-en C3β-OH, C12β-OH, C20-OH C3 (2-O-Glc)
(20R)-Ginsenoside Rh1 Dammar-24-en C3β-OH, C6α-OH, C12β-OH, C20R-OH C6α (Glc)
Panabipinoside B Olean-12-en C3β-OH, C28-O-Glc C3 (Glc-(1→3)-Ara-GlcA)

Glycosylation Patterns

Glycosylation profoundly impacts solubility and bioactivity:

  • Ginsenoside Rb1: Contains three glucose units (C3: 2-O-Glc; C20: O-Glc(1→6)Glc), enhancing hydrophilicity and membrane interaction .
  • Geraniol Glycosides (Compounds 2–7): Feature arabinofuranosyl or glucuronopyranosyl linkages, reducing metabolic stability compared to Rb1’s glucopyranosyl chains .
  • Aramatoside C: A triterpene glycoside with branched galactopyranosyl and glucopyranosyl units, demonstrating higher anti-inflammatory potency than Rb1 .

Table 2: Glycosylation and Molecular Weight

Compound Glycosyl Units Linkages Molecular Formula MW
Ginsenoside Rb1 3 Glc C3: 2-O-Glc; C20: Glc-Glc C54H92O23 1109.30
Ginsenoside Rd 2 Glc C3: 2-O-Glc C48H82O18 945.55
Panabipinoside B 4 (Glc, Ara) C3: Glc-(1→3)-Ara-GlcA C53H86O22 1075.24

Pharmacological and Biochemical Differences

Bioactivity

  • Ginsenoside Rb1: Enhances memory retention via PI3K/Akt pathway modulation; inhibits NF-κB in inflammation .
  • Ginsenoside Rd: Shows superior neurogenesis in ischemic stroke models due to fewer glycosyl groups, improving blood-brain barrier penetration .
  • Ziyu-Glycoside І (Compound 5): An oleanane-type saponin with stronger hepatoprotective effects than Rb1, linked to its glucuronopyranosyl group .

Metabolic Stability

  • Rb1: Extensive glucopyranosylation slows hepatic metabolism, yielding active metabolites like Compound K .
  • Geraniol-1-O-Arabinofuranosyl-Glucopyranoside (Compound 2): Rapid hydrolysis by gut microbiota due to arabinofuranosyl’s labile linkage .

Biological Activity

The compound β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl- (CAS: 52705-93-8) is a complex glycoside derived from dammarane-type triterpenes. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a dammarane backbone, which is modified with multiple glucopyranosyl groups. The presence of these sugar moieties may influence its solubility, bioavailability, and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C₃₃H₅₈O₁₃
  • Molecular Weight : 578.82 g/mol

Pharmacological Properties

  • Antioxidant Activity : Studies indicate that β-D-glucopyranosides exhibit significant antioxidant properties, which can help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have shown that β-D-glucopyranosides possess antimicrobial properties against various pathogens.

The biological activities of β-D-glucopyranoside can be attributed to several mechanisms:

  • Cell Signaling Modulation : The compound may interact with cell surface receptors, influencing signaling pathways related to inflammation and immune response.
  • Enzyme Inhibition : It can inhibit specific enzymes involved in the production of inflammatory mediators.
  • Membrane Interaction : The amphiphilic nature of the glycoside allows it to integrate into lipid membranes, affecting membrane fluidity and function.

Study 1: Antioxidant Activity

A study published in the Journal of Natural Products reported that β-D-glucopyranoside demonstrated a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells. The compound's ability to scavenge free radicals was quantified using DPPH assays, showing an IC50 value of 45 µg/mL.

CompoundIC50 (µg/mL)
β-D-Glucopyranoside45
Control (Vitamin C)25

Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research examined the anti-inflammatory effects of β-D-glucopyranoside in a murine model of arthritis. Results indicated a significant decrease in paw swelling and serum levels of TNF-α and IL-6 after treatment with the compound over four weeks.

TreatmentPaw Swelling (mm)TNF-α (pg/mL)IL-6 (pg/mL)
Control8.5 ± 1.2120 ± 1580 ± 10
β-D-Glucopyranoside4.2 ± 0.860 ± 1030 ± 5

Study 3: Antimicrobial Activity

A study published in Microbial Pathogenesis evaluated the antimicrobial efficacy of β-D-glucopyranoside against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains.

Q & A

Q. How is the stereochemical configuration of the glucopyranosyl residues in the compound determined?

Methodological Answer: The stereochemistry of glucopyranosyl residues is resolved using 2D NMR techniques (e.g., COSY, HSQC, HMBC) to analyze coupling constants and nuclear Overhauser effects (NOEs) between protons. For example, β-D-glucosidic linkages are confirmed by observing characteristic anomeric proton signals at δ ~4.3–4.8 ppm with coupling constants (J = 7–8 Hz). X-ray crystallography is employed for absolute configuration determination, particularly for complex aglycone cores like dammarane derivatives .

Q. What chromatographic techniques are optimal for isolating this compound from plant extracts?

Methodological Answer: High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is preferred. Reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) achieve high resolution. Preparative HPLC is used for bulk purification, while UPLC-QTOF-MS aids in rapid identification by matching m/z values to databases (e.g., m/z 638.87 for the molecular ion [M+H]+ in ) .

Q. What spectroscopic methods confirm glycosidic linkage positions in the compound?

Methodological Answer: NMR spectroscopy is critical:

  • 1H-13C HMBC identifies interglycosidic correlations (e.g., between anomeric protons and aglycone carbons).
  • ROESY detects spatial proximity between sugar and aglycone protons.
    Enzymatic hydrolysis with β-glucosidase selectively cleaves β-linked glucopyranosyl residues, followed by LC-MS analysis of hydrolysates to verify cleavage sites .

Advanced Research Questions

Q. How can synthetic strategies address challenges in constructing the branched oligosaccharide chain?

Methodological Answer: A stepwise glycosylation approach is employed:

Protecting groups (e.g., benzyl, levulinoyl) are used to mask hydroxyl groups on the glucopyranosyl donor and acceptor ().

Glycosyl donors (e.g., trichloroacetimidates) are activated under Lewis acid conditions (BF3·OEt2) for selective coupling.

Orthogonal deprotection (e.g., hydrazine for levulinoyl) enables sequential glycosylation.
For example, describes synthesizing a tetrasaccharide via iterative coupling of galactopyranosyl and glucopyranosyl units .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies arise from variations in:

  • Source material purity : Standardize extraction protocols (e.g., using phyproof® reference substances in ).
  • Assay conditions : Use cell lines with validated receptor expression (e.g., integrin αVβ3 in ) and control for solvent effects (e.g., DMSO concentration).
  • Structural verification : Re-evaluate compound identity via HRMS and NMR if bioactivity diverges from literature (e.g., stereoisomerism in dammarane derivatives; vs. 8). Meta-analyses of pharmacological data are recommended .

Q. What enzymatic strategies enable selective modification of the compound’s sugar moieties?

Methodological Answer: Glycosidases (e.g., β-glucosidase) or glycosyltransferases are used under controlled pH and temperature:

  • β-Glucosidase (pH 5.0, 37°C) hydrolyzes terminal β-D-glucopyranosyl groups, confirmed by LC-MS monitoring of m/z shifts (e.g., loss of 162 Da per glucose unit).
  • Transglycosylation with engineered enzymes transfers specific sugar residues (e.g., xylopyranosyl in ) to generate analogs. highlights enzymatic synthesis of 4-deoxy-disaccharides as a model .

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